gamma-Acetylenic gaba

Epilepsy Primatology GABA-T Inhibition

Researchers requiring a validated GABA-T inhibitor with cross-species potency data face limited options with documented differential pharmacology. Gamma-Acetylenic GABA resolves this with quantitative evidence versus common alternatives. • 2.4-5.9× more potent than vigabatrin in primate seizure models (160-200 vs. 450-950 mg/kg i.v.). • Dual GABA-T/GAD inhibition enables unique mechanistic studies unavailable with vigabatrin or gabaculine. • Rapid anticonvulsant onset at 4 h post-dose versus vigabatrin's paradoxical seizure prolongation. Supplied with Certificate of Analysis. Bulk and custom packaging available.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 57659-38-8
Cat. No. B1203921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Acetylenic gaba
CAS57659-38-8
Synonyms4-amino-5-hexynoic acid
4-aminohexynoate
gamma-acetylenic GABA
gamma-acetylenic-GABA
RMI 71645
RMI-71645
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CC(CCC(=O)O)N
InChIInChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)
InChIKeyBJNIHWSOVCDBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Acetylenic GABA: Irreversible GABA-T Inhibitor


Gamma-Acetylenic GABA (4-aminohex-5-ynoic acid; CAS 57659-38-8) is a mechanism-based, irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), the primary catabolic enzyme for the inhibitory neurotransmitter GABA. As a catalytic inhibitor, it requires enzymatic activation to form a covalent adduct with the enzyme's active site, leading to sustained elevation of brain GABA concentrations [1]. This compound, also known by the research code RMI 71645, is a click chemistry reagent containing an alkyne group suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its irreversible mechanism and structural features differentiate it from reversible GABA-T inhibitors and other GABA analogs, making it a critical tool compound for studying GABAergic neurotransmission, seizure disorders, and neuropharmacology.

Gamma-Acetylenic GABA: Key Differentiation from Generics


GABA-transaminase inhibitors are not a functionally interchangeable class. Although compounds like gamma-vinyl GABA (vigabatrin), aminooxyacetic acid (AOAA), and gabaculine share the same primary enzyme target, they exhibit substantial divergence in off-target enzyme interactions, brain region-specific effects, temporal pharmacodynamic profiles, and stereoselective cellular uptake. Studies demonstrate that gamma-acetylenic GABA uniquely inhibits glutamate decarboxylase (GAD) activity in addition to GABA-T [1], exhibits a distinct time course of anticonvulsant action versus vigabatrin in the amygdala-kindling model [2], and shows markedly different potency requirements across species and seizure models [3]. Procurement of an unverified GABA-T inhibitor without confirming these specific properties risks experimental irreproducibility and invalid cross-study comparisons. The following quantitative evidence establishes precisely where gamma-acetylenic GABA differs from its closest structural and functional analogs.

Gamma-Acetylenic GABA Comparative Evidence Guide


Potency vs. Vigabatrin in Primate Epilepsy Model

Gamma-Acetylenic GABA demonstrates substantially greater potency than gamma-vinyl GABA (vigabatrin) in a non-human primate model of photosensitive epilepsy. Both compounds are irreversible GABA-T inhibitors, yet gamma-acetylenic GABA achieves complete seizure protection at significantly lower intravenous doses [1]. This potency difference is critical for studies requiring minimal compound mass while maintaining robust anticonvulsant efficacy.

Epilepsy Primatology GABA-T Inhibition

Rapid Anticonvulsant Onset vs. Vigabatrin in Kindling

In the amygdala-kindling model of epilepsy, gamma-acetylenic GABA exhibits a more rapid onset of anticonvulsant action compared to vigabatrin. At 4 hours post-administration, gamma-acetylenic GABA (100 mg/kg i.p.) significantly reduced seizure severity in kindled rats, whereas vigabatrin at the same time point (800–1,200 mg/kg i.p.) paradoxically prolonged behavioral seizures and afterdischarge duration [1]. This temporal divergence in pharmacodynamic profile is a key differentiator for experimental designs requiring acute intervention.

Epilepsy Kindling Pharmacodynamics

Unique Inhibition of Glutamate Decarboxylase (GAD)

Gamma-acetylenic GABA uniquely inhibits the GABA-synthesizing enzyme glutamate decarboxylase (GAD) in addition to its primary target GABA-transaminase (GABA-T). In a comparative study of GABA metabolism inhibitors, only gamma-acetylenic GABA decreased GAD activity, whereas gamma-vinyl GABA, gabaculine, ethanolamine O-sulphate, and aminooxyacetic acid did not share this property [1]. This dual enzyme inhibition results in a net effect on GABA homeostasis that is distinct from compounds targeting only GABA catabolism.

Enzymology GABA Synthesis Off-target Effects

Efficient GABA Elevation in Gerbil Seizure Model

In gerbils with genetically determined epilepsy, gamma-acetylenic GABA achieves nearly complete seizure protection with a relatively modest elevation of brain GABA concentrations. Following administration, a brain GABA increase of only approximately 40% was sufficient to confer almost complete seizure protection in this species, whereas other GABA-mimetic agents often require several-fold elevations to achieve comparable effects [1]. This finding suggests a high efficiency of GABAergic signal amplification following gamma-acetylenic GABA treatment.

Gerbil Epilepsy GABA Quantification Anticonvulsant Potency

Brain Amino Acid Profile vs. Vigabatrin and Valproate

Gamma-acetylenic GABA (GAG) and vigabatrin produce distinct patterns of amino acid alterations across brain regions despite both being GABA-T inhibitors. In a comparative study across 12 rat brain regions, both compounds markedly enhanced GABA levels and decreased glutamate levels, but GAG uniquely decreased brain glutamine levels while valproate increased glutamine [1]. These differential effects on the glutamate-glutamine cycle highlight that GABA-T inhibitors are not metabolically equivalent.

Neurochemistry Amino Acid Metabolism Brain Regional Analysis

S-Enantiomer Uptake in Neurons and Astrocytes

The cellular uptake of gamma-acetylenic GABA (GAG) is stereoselective, with only the S-enantiomer (S-GAG) undergoing active transport into cultured neurons and astrocytes [1]. This property parallels that of gamma-vinyl GABA (GVG), where S-GVG exhibits high-affinity uptake in neurons with a Km of 78.2 ± 20.3 μM and Vmax of 0.71 ± 0.06 nmol·min⁻¹·mg⁻¹ cell protein [1]. For S-GAG, the affinity type could not be established with certainty, indicating potential differences in transport kinetics. Both S-GAG and S-GVG are weak inhibitors of GABA uptake, suggesting their cellular entry is not mediated by the GABA transporter [1].

Stereochemistry Cellular Uptake Neuropharmacology

Gamma-Acetylenic GABA Research Applications


Primate Epilepsy: High-Potency GABA-T Inhibition

Based on direct head-to-head evidence showing gamma-acetylenic GABA achieves complete seizure protection at 160–200 mg/kg i.v. compared to 450–950 mg/kg i.v. for vigabatrin in photosensitive baboons [1], this compound is the preferred GABA-T inhibitor for non-human primate epilepsy research. The 2.4–5.9-fold greater potency reduces compound mass requirements and minimizes injection volume constraints in large animal models.

Acute Anticonvulsant Intervention in Kindling Models

In amygdala-kindling experiments requiring rapid anticonvulsant action, gamma-acetylenic GABA is the appropriate selection over vigabatrin. Evidence demonstrates that gamma-acetylenic GABA (100 mg/kg i.p.) reduces seizure severity as early as 4 hours post-administration, while vigabatrin at this time point paradoxically prolongs seizures [2]. This temporal advantage is critical for acute intervention protocols.

Dual GABA-T and GAD Enzyme Inhibition Studies

Studies examining the interplay between GABA synthesis and degradation require gamma-acetylenic GABA due to its unique property of inhibiting both GABA-transaminase and glutamate decarboxylase [3]. No other GABA-T inhibitor in the comparative pharmacology panel (gamma-vinyl GABA, gabaculine, ethanolamine O-sulphate, AOAA) shares this dual inhibitory profile, making gamma-acetylenic GABA the essential tool compound for such mechanistic investigations.

High GABAergic Sensitivity in Genetic Epilepsy Models

For research utilizing Mongolian gerbils with genetically determined epilepsy, gamma-acetylenic GABA offers exceptional potency (ED50 2.1 mg/kg i.p.) and achieves seizure protection with only a ~40% elevation in brain GABA [4]. This high efficiency makes it the compound of choice for studies in this species and for investigating the relationship between GABA elevation magnitude and anticonvulsant efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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